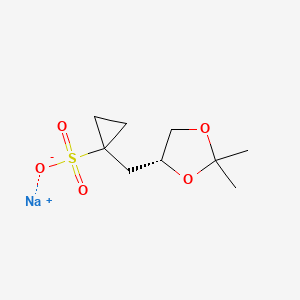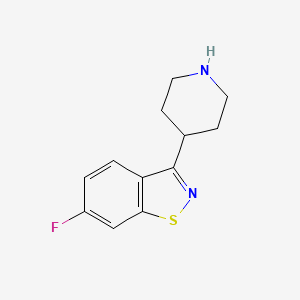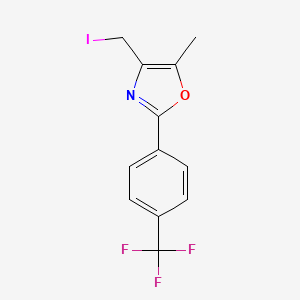![molecular formula C23H21ClN4O4 B8319193 methyl 2-[(5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl)methoxy]benzoate](/img/structure/B8319193.png)
methyl 2-[(5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl)methoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-chloro-5,11-dihydro-11-ethyl-8-(2-(methyoxycarbonyl)phenyloxy)methyl-5-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5,11-dihydro-11-ethyl-8-(2-(methyoxycarbonyl)phenyloxy)methyl-5-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one typically involves multiple steps, including the formation of the diazepine ring and the introduction of the chloro and ethyl groups. Common reagents used in these reactions include chlorinating agents, ethylating agents, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-chloro-5,11-dihydro-11-ethyl-8-(2-(methyoxycarbonyl)phenyloxy)methyl-5-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-chloro-5,11-dihydro-11-ethyl-8-(2-(methyoxycarbonyl)phenyloxy)methyl-5-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-chloro-5,11-dihydro-11-ethyl-8-(2-(methyoxycarbonyl)phenyloxy)methyl-5-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Uniqueness
2-chloro-5,11-dihydro-11-ethyl-8-(2-(methyoxycarbonyl)phenyloxy)methyl-5-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H21ClN4O4 |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
methyl 2-[(5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl)methoxy]benzoate |
InChI |
InChI=1S/C23H21ClN4O4/c1-4-28-20-16(22(29)27(2)17-9-10-19(24)26-21(17)28)11-14(12-25-20)13-32-18-8-6-5-7-15(18)23(30)31-3/h5-12H,4,13H2,1-3H3 |
InChIキー |
ZWJVDGMIFXYNLQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=N2)Cl)N(C(=O)C3=C1N=CC(=C3)COC4=CC=CC=C4C(=O)OC)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Aminomethyl)-1-isopentyl-benzimidazol-2-yl]methanol](/img/structure/B8319133.png)



![13-[2-(2-Aminopyridin-4-yl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8319169.png)


![2-(Benzo[b]furan-2-yl)-4-chloromethyl-5-methyloxazole](/img/structure/B8319197.png)




